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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)acetonitrile

Cat. No.: B1347151 Get Quote

A Comparative Guide to the X-ray Crystallographic Analysis of 2-(4-Chlorophenoxy)acetic Acid

Derivatives

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives

related to 2-(4-chlorophenoxy)acetonitrile. Due to the limited availability of crystallographic

data for the exact title compound, this guide focuses on closely related structures containing

the 4-chlorophenoxy moiety. The analysis aims to offer insights into the structural similarities

and differences arising from various functional groups attached to the phenoxyacetic core,

which is of significant interest to researchers, scientists, and drug development professionals.

Data Presentation
The following tables summarize the key crystallographic data for a selection of 2-(4-

chlorophenoxy)acetic acid derivatives, providing a basis for objective comparison.

Table 1: Crystallographic Data of 2-(4-chlorophenoxy)acetic Acid and its Derivatives
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Table 2: Selected Bond Lengths and Angles
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Compound Bond Length (Å) Bond Angle (°) Ref.

2,4-

Dichlorophen

oxyacetic

acid

C-O (ether) - C-O-C (ether) - [1]

2-(4-

chlorophenox

y)-N-[4-(4-

methylphenyl

)-1,3-thiazol-

2-

yl]acetamide

C-O (ether) - C-O-C (ether) - [2]

(2-Methyl-4-

(2-

methylbenzoy

l)-phenoxy)

Acetic Acid

Hydrazide

N-H···O - C-O-C (ether) - [3]

N′-[2-(2,4-

dichlorophen

oxy)acetyl]ac

etohydrazide

N-H···O 1.94 C-N-N-C 180.0 [4]

Note: Dashes indicate data not explicitly provided in the abstract or easily accessible text of the

search results.

Experimental Protocols
The methodologies employed in the X-ray crystallographic analysis of these derivatives follow a

standard workflow.

Synthesis and Crystallization:

The synthesis of these derivatives typically involves the reaction of a substituted phenol with an

appropriate halo-acetyl derivative. For instance, 2-(4-chlorophenoxy)-N-[4-(4-
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methylphenyl)-1,3-thiazol-2-yl]acetamide was synthesized by reacting 2-(4-

chlorophenoxy)acetic acid with 4-(4-methylphenyl)thiazol-2-amine in the presence of a coupling

agent.[2] Single crystals suitable for X-ray diffraction are generally obtained by slow

evaporation from an appropriate solvent.

Data Collection:

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a

suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is mounted on a goniometer

and cooled to a specific temperature (e.g., 293 K) to minimize thermal vibrations.

Structure Solution and Refinement:

The crystal structure is solved using direct methods and refined by full-matrix least-squares on

F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often

placed in calculated positions and refined using a riding model.

Mandatory Visualization
The following diagrams illustrate the general workflow of X-ray crystallography and the logical

relationship in the synthesis of a derivative.
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General Workflow for X-ray Crystallographic Analysis
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Caption: General experimental workflow for X-ray crystallographic analysis.
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Synthesis of a 2-(4-Chlorophenoxy)acetamide Derivative

2-(4-chlorophenoxy)acetic acid

2-(4-chlorophenoxy)acetamide Derivative

Substituted Amine Coupling Agent
(e.g., TBTU)
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Caption: Logical relationship in the synthesis of a derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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